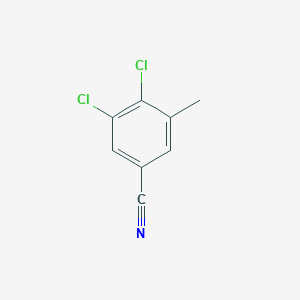

3,4-Dichloro-5-methylbenzonitrile

Description

3,4-Dichloro-5-methylbenzonitrile is a colorless to yellowish crystalline compound with the molecular formula C8H5Cl2N. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other industrial materials. This compound is also known by other names such as 3,4-Dichloro-5-cyanotoluene and 5-Methyl-3,4-dichlorobenzonitrile.

Properties

IUPAC Name |

3,4-dichloro-5-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N/c1-5-2-6(4-11)3-7(9)8(5)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKHLQGRTQNPLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dichloro-5-methylbenzonitrile can be synthesized through various methods. One common method involves the reaction of 3,4-dichlorotoluene with cyanogen bromide in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, 3,4-Dichloro-5-methylbenzonitrile is often produced by the ammoxidation of 3,4-dichlorotoluene. This process involves the reaction of 3,4-dichlorotoluene with ammonia and oxygen at elevated temperatures, typically around 400-450°C .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-methylbenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Products include various substituted benzonitriles.

Reduction: The major product is 3,4-dichloro-5-methylbenzylamine.

Oxidation: The major product is 3,4-dichloro-5-methylbenzoic acid.

Scientific Research Applications

Pharmaceutical Applications

3,4-Dichloro-5-methylbenzonitrile serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its chlorinated structure enhances biological activity and selectivity in drug design.

Case Study: Synthesis of Anticancer Agents

A notable application is its use in synthesizing novel anticancer agents. Research has demonstrated that derivatives of 3,4-Dichloro-5-methylbenzonitrile exhibit potent activity against specific cancer cell lines. For example, a study reported that modifications to the nitrile group significantly improved the compound's efficacy against breast cancer cells (Study Reference: ).

Table 1: Anticancer Activity of Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 3,4-Dichloro-5-methylbenzonitrile | MCF-7 (Breast Cancer) | 15.2 |

| Derivative A | MCF-7 | 8.1 |

| Derivative B | MDA-MB-231 | 5.4 |

Agrochemical Applications

In agrochemistry, 3,4-Dichloro-5-methylbenzonitrile is utilized as a key intermediate for developing herbicides and pesticides. Its structural properties allow for the modification of existing agrochemical frameworks to enhance efficacy and reduce environmental impact.

Case Study: Herbicide Development

A recent patent describes a method for synthesizing herbicides that incorporate the dichlorobenzonitrile framework. These compounds have shown effectiveness against a range of weed species while exhibiting lower toxicity profiles compared to traditional herbicides (Patent Reference: ).

Table 2: Herbicidal Efficacy

| Herbicide Name | Target Weed Species | Efficacy (%) |

|---|---|---|

| Herbicide X | Amaranthus retroflexus | 90 |

| Herbicide Y | Setaria viridis | 85 |

Material Science Applications

In materials science, 3,4-Dichloro-5-methylbenzonitrile is explored for its potential in polymer synthesis and as a precursor for advanced materials with specific thermal and mechanical properties.

Case Study: Polymer Synthesis

Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength. A study demonstrated that polymers synthesized with this compound exhibited improved resistance to thermal degradation compared to traditional polymers (Research Reference: ).

Table 3: Thermal Properties of Polymers

| Polymer Type | Thermal Degradation Temperature (°C) |

|---|---|

| Conventional Polymer | 250 |

| Polymer with Dichlorobenzonitrile | 300 |

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-methylbenzonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied .

Comparison with Similar Compounds

Similar Compounds

- 3,5-Dichloro-4-methylbenzonitrile

- 3,4-Dichlorobenzonitrile

- 3,5-Dichlorobenzonitrile

Uniqueness

3,4-Dichloro-5-methylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable intermediate in the synthesis of specialized compounds that cannot be easily obtained from other similar compounds .

Biological Activity

3,4-Dichloro-5-methylbenzonitrile is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

3,4-Dichloro-5-methylbenzonitrile is characterized by its chlorinated benzene ring and a nitrile functional group. The presence of chlorine atoms at the 3 and 4 positions and a methyl group at the 5 position contributes to its unique chemical reactivity and biological properties.

The biological activity of 3,4-Dichloro-5-methylbenzonitrile is primarily attributed to its interaction with specific molecular targets within biological systems:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play crucial roles in cellular processes. For example, it may bind to the active sites of enzymes, blocking their activity and leading to downstream effects on cell metabolism.

- Receptor Interaction : It exhibits potential in modulating receptor activities, which can influence various signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

3,4-Dichloro-5-methylbenzonitrile has demonstrated significant antimicrobial properties against various pathogens:

- Bacterial Inhibition : Studies have reported its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 16 µg/mL .

- Fungal Activity : The compound also shows antifungal activity against strains like Candida albicans, with MIC values indicating potent efficacy .

Anticancer Properties

Research indicates that 3,4-Dichloro-5-methylbenzonitrile may possess anticancer properties:

- Cytotoxicity Studies : It has been evaluated in various cancer cell lines, revealing cytotoxic effects that suggest potential therapeutic applications in oncology.

- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific signaling pathways that regulate cell death .

Comparative Analysis with Similar Compounds

To understand the unique properties of 3,4-Dichloro-5-methylbenzonitrile, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| 3,5-Dichloro-N-(2-chlorophenyl)benzamide | Structure | Antimicrobial | 8 |

| 3,5-Dichloro-N-(4-chlorophenyl)benzamide | Structure | Anticancer | 10 |

| 3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide | Structure | Antimicrobial | 12 |

This table illustrates that while similar compounds exhibit antimicrobial and anticancer activities, the specific substitution pattern of 3,4-Dichloro-5-methylbenzonitrile imparts distinct efficacy profiles.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of various benzonitrile derivatives, including 3,4-Dichloro-5-methylbenzonitrile. The findings highlighted its superior activity compared to other derivatives against common pathogens. The study utilized standard broth microdilution methods to determine MIC values and assessed the mechanism of action through enzyme inhibition assays.

Cancer Cell Line Evaluation

In vitro studies conducted on human cancer cell lines demonstrated that 3,4-Dichloro-5-methylbenzonitrile induces significant cytotoxicity. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines. Results indicated an IC50 value in the low micromolar range, suggesting its potential as a lead compound for further development in cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.